3-(2-ピリジルジチオ)プロパン酸ヒドラジド

概要

説明

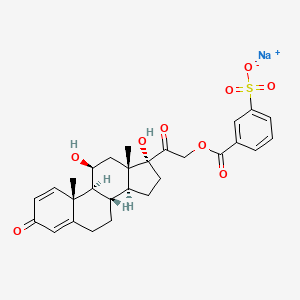

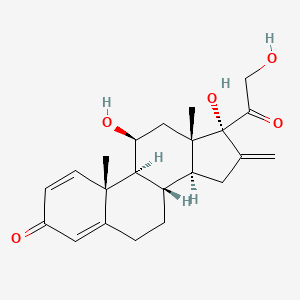

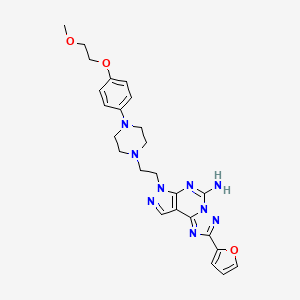

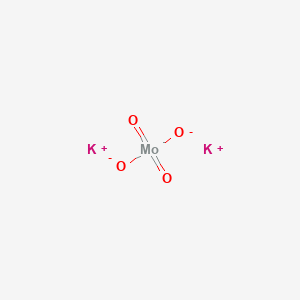

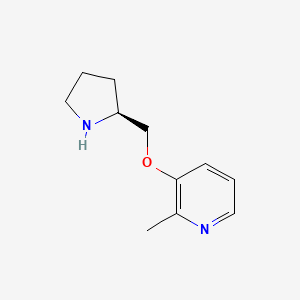

3-(2-Pyridyldithio)propanoic Acid Hydrazide is a heterobifunctional crosslinker containing sulfhydryl-reactive pyridyldithiol and carbonyl-reactive hydrazide moieties . It has a molecular formula of C8 H11 N3 O S2 and a molecular weight of 229.32 .

Synthesis Analysis

The synthesis of 3-(2-Pyridyldithio)propanoic Acid Hydrazide involves the reaction of pyridyldithiols with free sulfhydryls (-SH) to form disulfide bonds. The hydrazide groups react with carbonyls (aldehydes and ketones) to form stable hydrazone bonds .Molecular Structure Analysis

The molecular structure of 3-(2-Pyridyldithio)propanoic Acid Hydrazide is represented by the formula C8 H11 N3 O S2 .Chemical Reactions Analysis

The chemical reactions of 3-(2-Pyridyldithio)propanoic Acid Hydrazide involve its reactive groups: pyridyldisulfide and hydrazide. The pyridyldithiol group reacts with sulfhydryl groups to form disulfide bonds, which can be cleaved with reducing agents. The hydrazide group conjugates to oxidized sugars of glycoproteins and carbohydrates .Physical And Chemical Properties Analysis

3-(2-Pyridyldithio)propanoic Acid Hydrazide is a powder that is soluble in DMF or DMSO . It has a molecular weight of 229.32 .科学的研究の応用

糖タンパク質および炭水化物の生体共役

“3-(2-ピリジルジチオ)プロパン酸ヒドラジド” (PDPH) は、生体共役、特に生体分子を糖タンパク質および炭水化物に付着させるために広く使用されています。PDPH のヒドラジド基は、糖タンパク質および炭水化物中の酸化された糖に結合することができます。 これは、通常、メタ過ヨウ素酸ナトリウムを使用して、グリコシル化部位(例えば、シアル酸)を反応性アルデヒド基に酸化し、ヒドラジド基と反応させて安定な結合を形成することによって行われます。 .

酵素免疫複合体の調製

PDPH は、酵素免疫複合体の調製にも有用です。これらは、酵素が抗体分子に結合した複合体であり、さまざまな診断および治療目的で使用できます。 この化合物は、安定な結合を介して抗体を酵素に結合させることで、共役プロセスを促進します。 .

ハプテンキャリア分子複合体

同様に、PDPH は、ハプテンキャリア分子複合体の作成を支援します。 ハプテンは、タンパク質などの大きなキャリアに結合した場合にのみ免疫応答を引き起こす小さな分子です。この共役プロセスは、ハプテンに対する抗体を産生するために不可欠です。 .

リポソーム抗体共役

別の用途は、リポソーム抗体共役です。PDPH は、このプロセスにおける架橋剤として機能し、リポソームを介して特定の組織に薬物を標的化するために不可欠です。 この化合物は、免疫グロブリン G (IgG) をマレイミド含有リポソームに付着させるのに役立ち、標的化された薬物送達を強化します。 .

血栓形成阻害酵素の架橋剤

PDPH は、ポリマーキャリアに血栓形成阻害酵素を固定化するための架橋剤として機能します。 この用途は、医療機器やインプラントで使用された場合に血栓形成を防ぐことができる材料の開発において重要です。 .

三本鎖形成オリゴヌクレオチドの送達

この化合物は、肝星細胞への三本鎖形成オリゴヌクレオチドの標的化送達に使用されてきました。 これは、肝疾患の治療戦略の一部であり、リン酸化ウシ血清アルブミンとの複合体がオリゴヌクレオチドの送達に使用されます。 .

作用機序

Target of Action

3-(2-Pyridyldithio)propanoic acid hydrazide, also known as PDPH, is a heterobifunctional crosslinker . It primarily targets free sulfhydryls (-SH) and carbonyls (aldehydes and ketones) . These targets are often found in various biological molecules, including proteins and carbohydrates .

Mode of Action

PDPH interacts with its targets through two reactive groups: the sulfhydryl-reactive pyridyldithiol and the carbonyl-reactive hydrazide . Pyridyldithiols react with free sulfhydryls to form disulfide bonds . On the other hand, hydrazide groups react with carbonyls to form stable hydrazone bonds .

Biochemical Pathways

The biochemical pathways affected by PDPH primarily involve the formation and cleavage of disulfide and hydrazone bonds . These bonds play crucial roles in the structure and function of proteins and carbohydrates . The formation of these bonds can lead to changes in the conformation and activity of these molecules .

Pharmacokinetics

Its solubility in dmso or dmf suggests that it may have good bioavailability .

Result of Action

The result of PDPH’s action is the formation of stable disulfide and hydrazone bonds . This can lead to the crosslinking of proteins and carbohydrates, which can alter their structure and function . For example, PDPH can be used to conjugate glycoproteins and sulfhydryl-containing peptides or proteins .

Action Environment

The action of PDPH can be influenced by various environmental factors. For instance, the presence of reducing agents can cleave the disulfide bonds formed by PDPH . Additionally, the pH of the environment can affect the reactivity of PDPH, as its hydrazide group reacts with carbonyls at a certain pH range .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

3-(2-Pyridyldithio)propanoic acid hydrazide plays a crucial role in biochemical reactions due to its dual reactivity. The pyridyldithiol group reacts with free sulfhydryls (-SH) to form disulfide bonds, while the hydrazide group reacts with carbonyls (aldehydes and ketones) to form stable hydrazone bonds . This compound interacts with enzymes, proteins, and other biomolecules that contain these functional groups. For example, it can conjugate glycoproteins and sulfhydryl-containing peptides or proteins, facilitating the study of glycoprotein interactions and modifications .

Cellular Effects

3-(2-Pyridyldithio)propanoic acid hydrazide influences various cellular processes by modifying proteins and enzymes within the cell. It can affect cell signaling pathways by altering the function of signaling proteins through disulfide bond formation. Additionally, this compound can impact gene expression by modifying transcription factors or other regulatory proteins . Its ability to conjugate with glycoproteins and carbohydrates also affects cellular metabolism and protein trafficking .

Molecular Mechanism

At the molecular level, 3-(2-Pyridyldithio)propanoic acid hydrazide exerts its effects through specific binding interactions and chemical modifications. The pyridyldithiol group forms disulfide bonds with sulfhydryl groups on proteins, which can be cleaved by reducing agents such as DTT or TCEP . The hydrazide group forms hydrazone bonds with carbonyl groups, which are stable under physiological conditions . These interactions can lead to enzyme inhibition or activation, depending on the target protein and the nature of the modification .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(2-Pyridyldithio)propanoic acid hydrazide can change over time due to its stability and degradation. This compound is sensitive to moisture and should be stored desiccated at 2-8°C to maintain its stability . Over time, the compound may degrade, affecting its reactivity and the outcomes of experiments. Long-term studies have shown that the stability of the compound is crucial for consistent results in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 3-(2-Pyridyldithio)propanoic acid hydrazide vary with different dosages in animal models. At low doses, it can effectively modify target proteins without causing significant toxicity . At high doses, the compound may exhibit toxic or adverse effects, including disruption of cellular functions and metabolic processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical modifications without causing harm .

Metabolic Pathways

3-(2-Pyridyldithio)propanoic acid hydrazide is involved in metabolic pathways that include interactions with enzymes and cofactors. It can modify glycoproteins and carbohydrates, affecting metabolic flux and metabolite levels . The compound’s ability to form disulfide and hydrazone bonds allows it to participate in various biochemical pathways, influencing the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, 3-(2-Pyridyldithio)propanoic acid hydrazide is transported and distributed through interactions with transporters and binding proteins . Its localization and accumulation are influenced by its chemical properties and the presence of specific binding partners. The compound can be directed to specific cellular compartments, affecting its activity and function .

Subcellular Localization

The subcellular localization of 3-(2-Pyridyldithio)propanoic acid hydrazide is determined by targeting signals and post-translational modifications. It can be directed to specific organelles or compartments within the cell, where it exerts its biochemical effects . The compound’s ability to form stable bonds with various biomolecules allows it to function in diverse cellular environments .

特性

IUPAC Name |

3-(pyridin-2-yldisulfanyl)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3OS2/c9-11-7(12)4-6-13-14-8-3-1-2-5-10-8/h1-3,5H,4,6,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NITXODYAMWZEJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SSCCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30151150 | |

| Record name | S-(2-Thiopyridyl)mercaptopropionohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30151150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

115616-51-8 | |

| Record name | S-(2-Thiopyridyl)mercaptopropionohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115616518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(2-Thiopyridyl)mercaptopropionohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30151150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

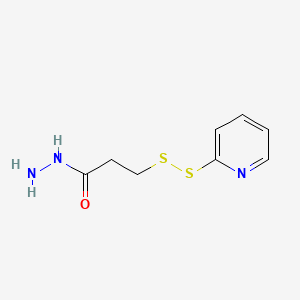

![1-cyclopentyl-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1679063.png)